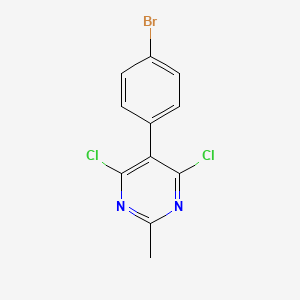
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl-
Descripción general
Descripción
Synthesis Analysis
The synthesis of this pyrimidine derivative involves a microwave-assisted technique. Researchers have successfully prepared it by reacting 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine with N-methyl piperazine in ethanol. The resulting compound, 16a , was obtained in good yield .
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
- Pyrimidine compounds, including 5-(4-bromophenyl)-4,6-dichloro-2-methyl-pyrimidine, are key intermediates in synthesizing various pyrimidines and related compounds, playing a significant role in pharmaceutical and chemical fields. Their synthesis from commercially available precursors and the optimization of these methods have been explored (Hou et al., 2016).
Antiviral Activity
- Some pyrimidine derivatives exhibit antiviral activity, particularly against retroviruses. For example, 5-substituted 2,4-diaminopyrimidines have shown marked inhibition of retrovirus replication in cell culture, indicating the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).
Chemistry of Derivatives
- Pyrimidine derivatives like 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine have been used to synthesize various other derivatives, demonstrating the versatility of pyrimidine in chemical syntheses (Rahimizadeh et al., 2007).
Structural and Physical Analysis
- Studies have also focused on the structural and physical properties of pyrimidine derivatives. For instance, analyses of hydrogen-bonded chains and isostructural compounds provide insights into their molecular structure and interactions (Portilla et al., 2005).
Enzyme Inhibition
- Pyrimidine derivatives have been synthesized to evaluate their binding to dihydrofolic reductase, an important enzyme in biological processes. This highlights their potential use in designing inhibitors for specific biological targets (Baker et al., 1967).
Nonlinear Optical Properties
- The nonlinear optical (NLO) properties of pyrimidine derivatives have been explored, indicating their potential applications in optoelectronics and medicine (Hussain et al., 2020).
Potential in Drug Discovery
- Some pyrimidine scaffolds are being investigated for their pharmacological potential and potential use in new drug discovery, underscoring the ongoing interest in these compounds in medicinal chemistry (Ajani et al., 2019).
Inhibitory Activity
- Pyrimidine derivatives like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been found to act as mediator release inhibitors, indicating their potential application in treating conditions such as asthma (Medwid et al., 1990).
Antimicrobial Coatings
- Pyrimidine derivatives have been incorporated into materials like polyurethane varnish and printing ink for antimicrobial surface coatings, demonstrating their utility beyond pharmaceuticals (El‐Wahab et al., 2015).
Crystallography Studies
- X-ray diffraction studies of various pyrimidine derivatives help in understanding their molecular and crystal structures, which is essential for designing targeted chemical and pharmaceutical compounds (Belsky et al., 2003).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAMDSROMRYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
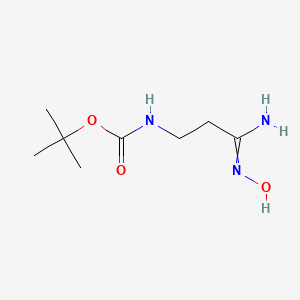
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

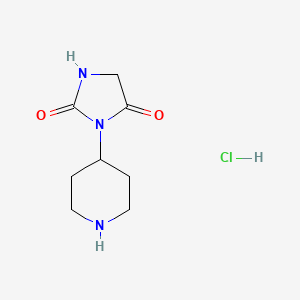
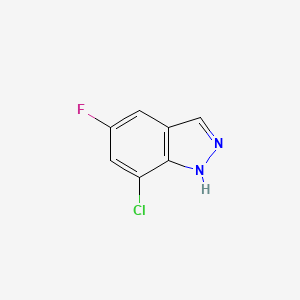
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)

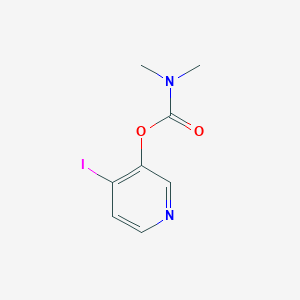

![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)
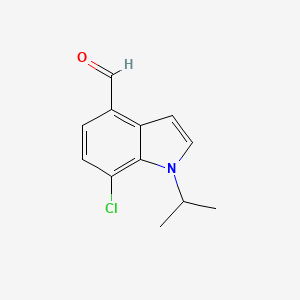
![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)
![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)
